(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as FDBEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. FDBEA is a member of the phenethylamine class of compounds, which are known to have various biological effects.
Mecanismo De Acción
(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine acts as a dopamine transporter ligand, which means that it binds to the dopamine transporter protein and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a high affinity for the dopamine transporter, with a Ki value of 0.49 nM.
Biochemical and Physiological Effects
(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects in animal studies. In rats, (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to increase locomotor activity and induce hyperactivity. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has also been shown to increase dopamine levels in the striatum and nucleus accumbens, which are regions of the brain that are involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. However, one limitation of using (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions that could be pursued in the study of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine. One potential direction is to explore the use of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine as a PET imaging agent for the detection of dopamine transporter density in the brain. Another potential direction is to investigate the effects of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies could be conducted to investigate the potential therapeutic applications of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in the treatment of neurological disorders.
Métodos De Síntesis
(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzaldehyde with 3,4-dimethoxyphenylacetonitrile, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in its hydrochloride salt form. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of these disorders. In addition, (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential use as a PET imaging agent for the detection of dopamine transporter density in the brain.
Propiedades
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c1-21-16-6-3-12(9-17(16)22-2)7-8-20-11-13-10-14(18)4-5-15(13)19/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTXSHRUJUPSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=C(C=CC(=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.